molecular formula C6H2BrClF3N B1442561 4-Bromo-2-chloro-3-(trifluoromethyl)pyridine CAS No. 1211589-92-2

4-Bromo-2-chloro-3-(trifluoromethyl)pyridine

Cat. No.: B1442561
CAS No.: 1211589-92-2
M. Wt: 260.44 g/mol
InChI Key: IKSVFHYZDXBXCT-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-3-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C6H2BrClF3N. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine, chlorine, and trifluoromethyl groups in its structure makes it a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries .

Properties

IUPAC Name

4-bromo-2-chloro-3-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClF3N/c7-3-1-2-12-5(8)4(3)6(9,10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKSVFHYZDXBXCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Br)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Bromo-2-chloro-3-(trifluoromethyl)pyridine typically involves multiple steps. One common method includes the reaction of trifluoromethylpyridine with bromine and chlorine under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the halogenation process . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

4-Bromo-2-chloro-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Bromo-2-chloro-3-(trifluoromethyl)pyridine has several scientific research applications:

Biological Activity

4-Bromo-2-chloro-3-(trifluoromethyl)pyridine is a compound that has garnered attention for its biological activity, particularly in the fields of pharmaceuticals and agrochemicals. This article provides a detailed examination of its biological properties, mechanisms of action, and potential applications based on diverse sources.

The compound has the molecular formula C6H2BrClF3N and a molecular weight of 260.44 g/mol. It is typically synthesized through halogenation reactions involving trifluoromethylpyridine, bromine, and chlorine under specific conditions, often using solvents like dichloromethane and various catalysts to facilitate the process.

Target of Action

This compound is known to interact with various biological targets, including enzymes and proteins involved in critical biochemical pathways. Its trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes effectively.

Biochemical Pathways

The compound has been implicated in several biochemical pathways, particularly those related to cell signaling and metabolism. For instance, it has been shown to modulate the activity of histone deacetylases (HDACs), which are important for gene expression regulation and have therapeutic implications in neurodegenerative diseases like Huntington's disease.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity. A study utilizing the MTT assay demonstrated that certain compounds derived from this pyridine showed activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) comparable to established antibiotics like rifampicin .

Anticancer Potential

The compound's derivatives have also been investigated for their anticancer properties. In vitro studies suggest that these compounds can inhibit cancer cell proliferation by targeting specific signaling pathways associated with cell growth and survival.

Case Studies

  • Inhibition of Mycobacterial Growth : In a study assessing various derivatives against M. tuberculosis, compounds derived from this compound showed MIC values ranging from 9.75 to 12.0 µM, indicating significant inhibitory effects on mycobacterial respiration and growth .
  • Histone Deacetylase Inhibition : Another research effort focused on the role of this compound in inhibiting HDACs, which play a crucial role in cancer biology. The findings suggested that the compound could potentially serve as a lead for developing new HDAC inhibitors for cancer therapy.

Summary of Biological Activities

Activity Description Reference
AntimicrobialEffective against M. tuberculosis with MIC values around 10 µM
AnticancerInhibits cancer cell proliferation through modulation of signaling pathways
HDAC InhibitionPotential therapeutic agent for neurodegenerative diseases

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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